2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Overview
Description
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
For instance, they can form bonds with electron-deficient partners due to their electron-rich nature . This interaction can lead to changes in the target’s function, potentially contributing to the compound’s observed biological activities.
Biochemical Pathways
These could include pathways related to bacterial growth, tumor progression, and viral replication, among others .
Result of Action
Given the reported biological activities of 1,3,4-oxadiazole-containing compounds, potential effects could include the inhibition of bacterial growth, the suppression of tumor progression, and the prevention of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of acylhydrazines using reagents such as polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) . Another approach includes the oxidative cyclization of aroyl/acyl hydrazones using catalytic iron (III) or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.
1,3,4-Oxadiazole Derivatives: These are closely related and often studied for their medicinal properties.
Uniqueness
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
2-Ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound of increasing interest due to its potential therapeutic applications, particularly in the field of oncology. The oxadiazole moiety is known for its diverse biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Oxadiazole Ring : Imparts biological activity.
- Ethoxy Group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cell growth and apoptosis.
- Biochemical Pathways : The compound influences pathways such as apoptosis and cell cycle regulation.
Anticancer Activity
Recent studies indicate that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | HEPG2 | 1.18 ± 0.14 |
2-Ethoxy-N-(5-(phenyl)-1,3,4-thiadiazol-2-yl)benzamide | MDA-MB-435 | 6.82 |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | PC-3 | 0.67 |
These findings suggest that the oxadiazole ring contributes significantly to the anticancer efficacy.
Antimicrobial Activity
Compounds with oxadiazole derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Study on Anticancer Activity
A notable study by Zhang et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. One compound demonstrated potent inhibition against multiple cancer cell lines with an IC50 value lower than standard treatments like staurosporine .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Studies suggest that modifications in the chemical structure can enhance bioavailability and reduce toxicity .
Properties
IUPAC Name |
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-21-15-11-7-6-10-14(15)18-12-16-19-20-17(22-16)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPTUCWFRBBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323720 | |
Record name | 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853750-08-0 | |
Record name | 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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